molecular formula C6H11F3N2 B8245661 (S)-1-Methyl-3-(trifluoromethyl)piperazine

(S)-1-Methyl-3-(trifluoromethyl)piperazine

Cat. No.: B8245661
M. Wt: 168.16 g/mol
InChI Key: VXCFJZVDIYOMJI-YFKPBYRVSA-N
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Description

(S)-1-Methyl-3-(trifluoromethyl)piperazine (CAS 2165897-45-8) is a chiral piperazine derivative of high interest in medicinal chemistry and pharmaceutical research . The compound features a piperazine scaffold, which is a privileged structure in drug design known for its wide range of biological activities . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . Piperazine-based structures are frequently explored as key building blocks for the synthesis of more complex molecules with potential applications as bioactive agents . This (S)-enantiomer offers a specific chiral center, providing researchers with a stereochemically defined intermediate for the development of novel therapeutic candidates. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a drug, and it must not be incorporated into foods, cosmetics, or any consumer products. All information presented is for research purposes only and is not intended to diagnose, treat, cure, or prevent any disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-methyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCFJZVDIYOMJI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@@H](C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of S 1 Methyl 3 Trifluoromethyl Piperazine Derivatives

Stereochemical Stability and Conformational Analysis

The conformational landscape of piperazine (B1678402) rings is typically dominated by two chair conformations that can interconvert. In substituted piperazines, the substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers is dictated by steric and electronic factors. For 2-substituted piperazines, studies have indicated a preference for the substituent to be in the axial position in 1-acyl and 1-aryl derivatives. nih.gov In the case of (S)-1-Methyl-3-(trifluoromethyl)piperazine, the conformational equilibrium would involve the interplay between the N1-methyl group and the C3-trifluoromethyl group.

The N1-methyl group is expected to have a preference for the equatorial position to minimize steric interactions. The trifluoromethyl group at C3, being sterically demanding, would also generally favor an equatorial orientation to avoid 1,3-diaxial interactions. However, the exact conformational preference would be a balance of these steric effects, as well as electronic effects such as hyperconjugation or dipole-dipole interactions influenced by the highly electronegative CF3 group. Quantum-chemical simulations and NMR studies on related substituted heterocycles have been used to determine the precise ratios of conformers and the energy barriers for their interconversion. researchgate.net

Table 1: Factors Influencing Conformational Preference in Substituted Piperazines

Substituent/FactorGeneral PreferenceRationale
N-Alkyl Group EquatorialMinimizes A-strain and gauche interactions.
C-Alkyl Group EquatorialAvoids 1,3-diaxial steric strain.
C-CF3 Group EquatorialThe CF3 group is sterically larger than a methyl group, thus having a strong preference to avoid axial positions. nih.gov
Anomeric Effects AxialCan stabilize axial conformers if an electronegative atom is present on an adjacent ring carbon, though less pronounced in this specific structure.
Solvent Polarity VariesCan shift the conformational equilibrium; more polar solvents may favor the conformer with a larger dipole moment. researchgate.net

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms with distinct electronic environments and reactivity. The N-1 nitrogen is a tertiary amine due to the methyl substituent, while the N-4 nitrogen is a secondary amine. Their reactivity is significantly modulated by the electronic properties of the substituents on the ring.

The N-4 nitrogen atom of this compound acts as a nucleophile, allowing for a variety of derivatization reactions. Piperazine and its derivatives are known to be efficient nucleophiles in substitution reactions. researchgate.net However, the nucleophilicity of the N-4 nitrogen is attenuated by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group. nih.gov This effect decreases the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted piperazine. wikipedia.orgu-tokyo.ac.jp

Despite this reduced reactivity, the N-4 nitrogen can still undergo common derivatization reactions, including:

N-Arylation: Reaction with activated aryl halides or heteroaryl halides, often under basic conditions or using metal catalysis (e.g., Buchwald-Hartwig amination), can introduce various aromatic moieties. mdpi.com Nucleophilic aromatic substitution (SNAr) is feasible with highly electron-deficient rings like pentafluoropyridine. researchgate.net

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common strategy in drug discovery to introduce diverse functional groups.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl substituents at the N-4 position.

The choice of reaction conditions is crucial to overcome the decreased nucleophilicity of the N-4 position. For instance, stronger bases or more reactive electrophiles may be required compared to reactions with unsubstituted piperazine.

While the primary reactivity of the piperazine nitrogens is nucleophilic, electrophilic functionalization at the nitrogen is also a key transformation. This typically involves reacting a derivatized piperazine with a nucleophile. A notable example is the use of N-trifluoromethylthio piperazine derivatives as electrophilic trifluoromethylthiolating reagents. researchgate.netnih.gov

A derivative, 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP), has been synthesized and serves as a stable, yet powerful, electrophilic source of the trifluoromethylthio (SCF3) group. nih.govfigshare.com When activated with a strong acid like triflic acid (TfOH), MTTP can trifluoromethylthiolate a wide range of nucleophiles, including electron-deficient aromatic systems and active methylene (B1212753) compounds. nih.gov This demonstrates that the N-S bond in the functionalized piperazine can be cleaved to allow the nitrogen to act as a leaving group, facilitating the transfer of the electrophilic SCF3 moiety. The general principle of electrophilic N-functionalization has also been applied to the N-trifluoromethylthiolation of various amines using trifluoromethanesulfenamide. beilstein-journals.org

Table 2: Reactivity of Piperazine Nitrogen Atoms

Nitrogen PositionTypeNucleophilicityKey ReactionsInfluencing Factors
N-1 Tertiary AmineNon-nucleophilic (steric hindrance)Generally unreactive in substitution/acylation.Sterically hindered by three substituents (methyl, two ring carbons).
N-4 Secondary AmineModerately NucleophilicN-Arylation, N-Acylation, N-Alkylation. mdpi.comElectron-withdrawing effect of the adjacent CF3 group reduces nucleophilicity. nih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key functional group in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.govnih.gov

The trifluoromethyl group is exceptionally stable and generally inert to chemical transformations. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic oxidation and chemical degradation under many conditions. researchgate.net Consequently, direct chemical modification or derivatization of the CF3 group itself is challenging and rarely performed once it has been installed on a molecule. nih.gov

Most synthetic strategies focus on introducing the trifluoromethyl group into a molecule using specialized reagents rather than modifying it post-synthesis. mdpi.com These methods include nucleophilic, electrophilic, radical, and asymmetric trifluoromethylation reactions. mdpi.com While reactions involving the migration of a CF3 group have been observed in the synthesis of certain trifluoromethyl-containing heterocycles, these are typically part of a complex rearrangement process rather than a direct functionalization of a stable CF3 group. mdpi.com

The trifluoromethyl group exerts a profound electronic influence on the rest of the molecule, primarily through its powerful electron-withdrawing inductive effect (-I effect). wikipedia.orgnih.gov This effect significantly modulates the reactivity of adjacent functional groups and atoms.

Increased Acidity of Adjacent C-H Bonds: The inductive effect of the CF3 group can increase the acidity of protons on the adjacent carbon atom (C-3). While this proton is not typically removed under physiological conditions, this electronic effect can influence the reactivity of the molecule in certain chemical reactions.

Activation of Electrophilic Sites: The CF3 group can enhance the reactivity of nearby electrophilic centers. nih.gov For instance, if a carbonyl group were adjacent to the CF3-bearing carbon, its susceptibility to nucleophilic attack would be increased. This enhanced electrophilicity is a key principle exploited in the design of reactions involving trifluoromethyl-substituted compounds. nih.gov

The introduction of a CF3 group can also lead to more complex stereoelectronic effects that influence reaction outcomes, including regioselectivity and stereoselectivity, by stabilizing certain transition states or intermediates through charge delocalization. nih.gov

Reaction Mechanism Elucidation Studies

The elucidation of reaction mechanisms for derivatives of this compound would likely involve a combination of experimental and computational approaches. These studies are crucial for understanding the transformation pathways, optimizing reaction conditions, and designing novel synthetic routes. While specific data for the title compound is not available, the following sections outline the types of investigations that are typically conducted for analogous compounds.

General Mechanistic Pathways for Piperazine Derivatives

Piperazine moieties can undergo a variety of reactions, primarily centered around the nucleophilicity of the nitrogen atoms. Common transformations include N-alkylation, N-acylation, and N-arylation. The presence of a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the piperazine ring in this compound introduces specific electronic and steric factors that would influence its reactivity compared to unsubstituted piperazine.

The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the nucleophilicity of the adjacent nitrogen atom (N2). Conversely, the methyl group at the N1 position is a weak electron-donating group. This electronic differentiation between the two nitrogen atoms could be exploited for regioselective reactions.

Hypothetical Mechanistic Studies

To fully understand the reaction mechanisms of this compound derivatives, several types of studies would be necessary.

In Silico Modeling and Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to model transition states, calculate activation energies, and predict the most likely reaction pathways. Such studies would provide valuable insights into the stereoelectronic effects of the trifluoromethyl and methyl groups on the reactivity of the piperazine ring.

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent polarity) would help to determine the rate law of a given reaction. This information is fundamental to proposing a plausible reaction mechanism. For instance, in a nucleophilic substitution reaction, determining whether the reaction is first or second order with respect to the piperazine derivative would distinguish between SN1 and SN2-type mechanisms.

Intermediate Trapping and Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for identifying and characterizing any transient intermediates formed during a reaction. In some cases, low-temperature experiments can be used to stabilize and observe these intermediates.

Isotope Labeling Studies: The use of isotopically labeled reagents (e.g., using deuterium (B1214612) or carbon-13) can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps.

Data from Related Trifluoromethylpiperidine and Piperazine Derivatives

While direct data is absent, studies on other trifluoromethyl-containing heterocyclic compounds can offer valuable parallels. For example, research on the synthesis of trifluoromethylpyridine piperazine derivatives often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon. The mechanism of these reactions is typically considered to be a standard SN2 or SNAr pathway, depending on the nature of the electrophile.

The following table provides a hypothetical representation of the type of data that would be generated from mechanistic studies on the N-arylation of a generic this compound derivative. It is important to note that this data is illustrative and not based on actual experimental results for the specified compound.

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Proposed Mechanism
14-ChlorotoluenePd₂(dba)₃XPhosNaOtBuToluene1001285Buchwald-Hartwig Amination
21-Bromo-4-nitrobenzenePd(OAc)₂SPhosK₂CO₃Dioxane110892Buchwald-Hartwig Amination
32-FluoropyridineNoneNoneK₂CO₃DMSO1502475Nucleophilic Aromatic Substitution (SNAr)
44-IodobenzonitrileCuITMEDACs₂CO₃DMF1201888Ullmann Condensation

Spectroscopic and Structural Elucidation of S 1 Methyl 3 Trifluoromethyl Piperazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published ¹H, ¹³C, ¹⁹F, or advanced 2D NMR (e.g., NOESY, COSY) data for (S)-1-Methyl-3-(trifluoromethyl)piperazine could be found. This information would be essential for confirming the piperazine (B1678402) ring conformation and the relative stereochemistry of the methyl and trifluoromethyl groups.

Mass Spectrometry (MS) for Structural Confirmation

Specific mass spectra, including molecular ion peak and fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), for this compound are not available. This data is necessary to confirm the compound's molecular weight and elemental composition.

Chiral Chromatography for Enantiomeric Purity Assessment

No established methods for the chiral separation of 1-Methyl-3-(trifluoromethyl)piperazine enantiomers were found in the literature. Information on suitable chiral stationary phases, mobile phases, and retention times is required to assess enantiomeric purity.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

There is no evidence of a solved crystal structure for this compound in crystallographic databases. This technique would be the definitive method for determining its absolute configuration and detailed solid-state conformation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

A published Infrared (IR) spectrum for this compound, which would detail the characteristic vibrational frequencies for its functional groups (e.g., C-F, C-N, C-H), could not be located.

Computational and Theoretical Chemistry Studies on S 1 Methyl 3 Trifluoromethyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For a molecule such as (S)-1-Methyl-3-(trifluoromethyl)piperazine, DFT calculations are employed to determine its most stable three-dimensional conformation (geometry optimization) and to map its electron distribution.

The process typically involves selecting a functional, such as B3LYP or B3PW91, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. researchgate.netresearchgate.net These calculations yield the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution on the molecule. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. bohrium.com Analysis of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, helping to identify potential reactive centers. bohrium.com

Table 1: Representative Data from DFT Calculations for a Piperazine (B1678402) Derivative

Parameter Description Hypothetical Value for this compound
Total Energy The total electronic energy of the optimized molecule. -885.4 Hartree
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -0.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical stability. 6.3 eV

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of this compound. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation requires a force field, such as AMBER or GROMOS96, which defines the potential energy of the system based on atomic positions. nih.govmdpi.com The molecule is typically placed in a simulation box, often filled with a solvent like water to mimic physiological conditions, and simulated under periodic boundary conditions. nih.gov Simulations are generally run in an isothermal-isobaric (NPT) ensemble, which maintains constant temperature and pressure, closely representing laboratory conditions. nih.gov

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at different time steps. Analyzing this trajectory allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt. researchgate.net This analysis can reveal the most populated conformations, the energy barriers between them, and the pathways of conformational change, providing insight into how the molecule's shape influences its function. nih.gov

Table 2: Typical Setup Parameters for an MD Simulation

Parameter Description Typical Setting
Force Field Set of parameters to calculate potential energy. AMBER, GROMOS96
Solvent Model Model used to represent solvent molecules. TIP3P water
Ensemble Statistical mechanics ensemble (conditions). NPT (constant pressure and temperature)
Temperature Simulation temperature. 300 K
Pressure Simulation pressure. 1 bar
Simulation Time Total duration of the simulation. 100 ns - 3 µs

| Time Step | Time interval between calculation steps. | 2 fs |

Computational Studies of Reactivity Pathways and Mechanistic Insights

Computational studies are crucial for predicting the reactivity of this compound and elucidating potential reaction mechanisms. These insights are largely derived from the electronic structure information obtained from DFT calculations. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are central to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the LUMO represents the region most likely to accept an electron from a nucleophile. The spatial distribution and energy of these orbitals can predict the most probable sites for reaction.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to reactivity. bohrium.com For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential nearby, influencing the molecule's interactions.

By calculating global and local reactivity descriptors, such as chemical potential, hardness, and electronegativity, a quantitative prediction of the molecule's reactivity can be made. researchgate.netbohrium.com These computational approaches allow chemists to hypothesize reaction pathways and model transition state energies to understand the kinetics and thermodynamics of chemical transformations without performing the reactions in a lab.

Table 3: Key Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 The power of an atom or molecule to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Represents the "escaping tendency" of electrons from a system.

| Electrophilicity Index (ω) | μ² / 2η | A measure of the energy lowering of a molecule when it accepts electrons. |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net These theoretical calculations provide predicted chemical shifts for each nucleus in the molecule. By comparing the calculated spectrum with an experimental one, chemists can confidently assign signals to specific atoms, aiding in structure elucidation. mdpi.com

Similarly, infrared (IR) and Raman vibrational frequencies can be computed. researchgate.net These calculations predict the frequencies corresponding to the molecule's vibrational modes (stretching, bending, etc.). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, so they are typically multiplied by a scaling factor to improve agreement with experimental results. researchgate.net This allows for the assignment of bands in an experimental IR spectrum to specific molecular motions.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic Data Functional Group/Atom Calculated Value Experimental Value
¹³C NMR Chemical Shift CF₃ Carbon 124.5 ppm 125.0 ppm
¹H NMR Chemical Shift N-CH₃ Protons 2.30 ppm 2.28 ppm
IR Frequency C-F Stretch 1150 cm⁻¹ 1145 cm⁻¹

| IR Frequency | C-N Stretch | 1100 cm⁻¹ | 1095 cm⁻¹ |

Chiral Recognition Mechanisms in silico

As this compound is a chiral molecule, understanding how it interacts with other chiral environments, such as biological receptors or chiral stationary phases in chromatography, is critical. In silico methods like molecular docking and MD simulations are well-suited for studying these chiral recognition mechanisms.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor or enzyme. nih.gov To study chiral recognition, both the (S) and the (R) enantiomers of 1-Methyl-3-(trifluoromethyl)piperazine would be docked into the binding site of a target protein. The docking algorithm samples various orientations and conformations of each enantiomer within the binding site and scores them based on factors like intermolecular forces. A significant difference in the docking scores and binding poses between the two enantiomers would suggest that the receptor can stereoselectively recognize the ligand. nih.gov

Following docking, MD simulations can be performed on the ligand-receptor complexes for both enantiomers. nih.gov These simulations provide a dynamic view of the binding, allowing for the analysis of the stability of the interactions over time. By examining hydrogen bonds, hydrophobic contacts, and other interactions, researchers can identify the key amino acid residues responsible for the differential binding and recognition of one enantiomer over the other. mdpi.com

Table 5: Illustrative Docking Results for Enantiomers with a Hypothetical Receptor

Enantiomer Binding Energy (kcal/mol) Key Interacting Residues
This compound -8.5 Asp126, Tyr130, Phe250

| (R)-1-Methyl-3-(trifluoromethyl)piperazine | -6.2 | Tyr130, Leu252 |

Applications of S 1 Methyl 3 Trifluoromethyl Piperazine As a Versatile Chemical Building Block

Scaffold for Complex Heterocycle Synthesis

The piperazine (B1678402) ring system is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets. nih.govrsc.org (S)-1-Methyl-3-(trifluoromethyl)piperazine exemplifies this by serving as a core structure upon which larger, more complex heterocyclic systems can be built. Chemists utilize the reactive nitrogen atoms of the piperazine ring to attach other molecular fragments, leading to a diverse array of new compounds.

For instance, research has shown that combining trifluoromethyl-containing pyridine (B92270) moieties with a piperazine core can produce novel derivatives with significant biological activity. frontiersin.orgnih.gov In one study, a series of 27 new trifluoromethylpyridine piperazine derivatives were synthesized and tested for their antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Several of these complex heterocycles demonstrated potent antiviral effects, showcasing how the piperazine unit acts as a central linker to connect different pharmacologically active groups. nih.gov Similarly, the trifluoromethyl-piperazine scaffold has been incorporated into s-triazine derivatives to develop new antimicrobial agents. researchgate.net These examples highlight the utility of the core structure in generating libraries of complex molecules for screening and drug development.

Intermediate in Stereoselective Organic Synthesis

The defined chirality of this compound makes it a valuable intermediate in stereoselective synthesis, where the control of stereochemistry is paramount. portico.org The synthesis of enantiomerically pure molecules is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov

A key challenge in synthesizing such molecules is the controlled introduction of the trifluoromethyl group onto the chiral center. Research has demonstrated a highly effective method for the diastereoselective synthesis of related 2-phenyl-3-(trifluoromethyl)piperazines. nih.govacs.orgresearchgate.net This key step involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a chiral α-amino sulfinylimine. nih.govacs.org This methodology provides access to stereochemically defined trifluoromethylated piperazines, which were previously difficult to obtain. nih.govresearchgate.net The ability to control the stereochemistry at the C3 position is fundamental to producing specific stereoisomers like the (S)-enantiomer.

The importance of such stereochemical control is underscored by studies on how chirality on the piperazine ring affects receptor binding. In one investigation, introducing a methyl group at either the C2 or C3 position of a phenylpiperazinium compound resulted in stereoisomers with distinctly different selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. nih.gov This demonstrates that the precise spatial arrangement of substituents on the piperazine ring, as found in this compound, is a critical factor in determining biological function.

Key Findings in Stereoselective Synthesis of 3-(Trifluoromethyl)piperazines
MethodologyKey ReagentOutcomeSignificanceReference
Diastereoselective Nucleophilic AdditionRuppert-Prakash Reagent (TMSCF3)Synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines.Provides access to previously unknown, stereochemically defined trifluoromethylated piperazine building blocks. nih.govacs.org
Chirality-Activity Relationship StudyChiral methyl-substituted phenylpiperazinium compoundsStereoisomers with chirality at C2 vs. C3 showed different selectivity for nicotinic acetylcholine receptor subtypes.Highlights the critical role of stereochemistry on the piperazine ring for specific biological targeting. nih.gov

Precursor for Advanced Fluorinated Molecules

The presence of the trifluoromethyl group makes this compound an important precursor for advanced fluorinated molecules. nih.govbeilstein-journals.org The CF3 group is a bioisostere of a methyl group but is significantly more electronegative and lipophilic. mdpi.com These properties are often exploited in drug design to block metabolic degradation, improve membrane permeability, and increase binding affinity. mdpi.com

Utility in Ligand Design for Catalysis

The structural features of this compound, specifically its nature as a chiral diamine, make it a promising candidate for use as a ligand in asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, which are widely used to produce enantiomerically pure pharmaceuticals.

While specific applications of this compound in catalysis are not yet extensively documented, the broader class of piperazine-based compounds has been successfully employed in the field of catalysis and in the construction of metal-organic frameworks (MOFs). rsc.org The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and the chirality at the C3 position can create a chiral environment around the metal, influencing the stereoselectivity of the catalytic transformation. The electron-withdrawing trifluoromethyl group can also modulate the electronic properties of the ligand, potentially fine-tuning the reactivity of the metal catalyst.

Development of Chemical Probes and Research Tools

Beyond its role in creating potential therapeutics, this compound and its close analogs are valuable for developing chemical probes and research tools. These tools are essential for studying biological pathways and validating new drug targets.

A closely related compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is widely used in neuroscience research as a serotonergic agonist to probe the function of serotonin receptors. chemimpex.comnih.govnih.gov Although TFMPP is not chiral and the trifluoromethyl group is on an attached phenyl ring, its utility demonstrates how the trifluoromethyl-piperazine motif can be employed to create specific tools for pharmacological research. usdoj.govwikipedia.org

A more complex example is the potent and selective mTOR inhibitor, Torin1. wikipedia.orginvivogen.com This molecule contains a 1-phenyl-3-(trifluoromethyl)piperazine-like core structure and was developed as a chemical probe to investigate the mTOR signaling pathway, which is crucial in cancer and metabolic diseases. nih.govscispace.com Torin1 allows researchers to inhibit mTOR activity with high precision, helping to unravel its complex roles in cellular processes. invivogen.com The development of Torin1 and the subsequent improved analog, Torin2, illustrates how building blocks containing the trifluoromethyl-piperazine scaffold can be integral to the creation of sophisticated research tools for modern chemical biology. acs.org

Q & A

Q. What are the common synthetic routes for (S)-1-Methyl-3-(trifluoromethyl)piperazine derivatives?

Methodological Answer: A widely used approach involves click chemistry , particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Reaction Setup : Combine a propargyl-piperazine precursor (e.g., 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine) with azide derivatives in a 2:1 DCM:H₂O solvent system. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts at room temperature.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate:hexane, 1:8). Yields typically exceed 90% for triazole derivatives .

Q. How are physicochemical properties like pKa measured for piperazine derivatives?

Methodological Answer: Potentiometric titration is the gold standard:

  • Procedure : Dissolve the compound in aqueous solution (e.g., 0.1 M KCl) and titrate with standardized HCl or NaOH. Monitor pH changes using a calibrated electrode.
  • Thermodynamic Analysis : Apply the van’t Hoff equation to calculate ΔH° and ΔS° from pKa values at multiple temperatures (298–323 K). For this compound, expect pKa shifts due to electron-withdrawing trifluoromethyl groups enhancing N-H acidity .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and purity. For example, triazole-linked derivatives show distinct aromatic protons at δ 7.6–8.4 ppm and piperazine methyl groups at δ 2.5–3.5 ppm .
  • LCMS : Validate molecular weight (e.g., m/z 397.16 [M⁺] for triazole derivatives) and monitor reaction progress .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties like oral bioavailability?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or polar heterocycles) to improve solubility. For example, substituting the trifluoromethyl group with methoxymethyl increased CCR5 antagonist bioavailability in preclinical models .
  • Metabolic Stability : Replace metabolically labile groups (e.g., tert-butyl carbamates) with stable bioisosteres. Use in vitro microsomal assays (e.g., rat liver microsomes) to assess half-life improvements .

Q. How to resolve contradictions in pharmacological data (e.g., variable anticancer activity)?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via HPLC (>95% purity) to exclude impurities affecting bioactivity.
  • Assay Reproducibility : Test in multiple cell lines (e.g., MCF-7, HeLa) and validate with orthogonal assays (e.g., apoptosis markers vs. MTT).
  • Computational Validation : Perform molecular docking to confirm binding consistency. For instance, triazole derivatives showed stable interactions with EGFR (ΔG ≈ -9.2 kcal/mol) despite variable in vitro IC₅₀ values .

Q. What strategies enhance selectivity in therapeutic applications (e.g., avoiding off-target CNS effects)?

Methodological Answer:

  • Receptor Profiling : Screen against panels of GPCRs (e.g., M1/M2 muscarinic receptors) to identify off-target binding. Use radioligand displacement assays (e.g., ³H-NMS for muscarinic receptors).
  • Structural Tuning : Modify the piperazine N-substituent. For example, bulkier aryl groups (e.g., 3-trifluoromethylphenyl) reduced CNS penetration in CCR5 antagonists .

Key Recommendations for Researchers

  • Prioritize computational modeling (e.g., molecular docking, MD simulations) to pre-screen derivatives before synthesis.
  • Use structure-activity relationship (SAR) studies to balance potency and pharmacokinetics.
  • Cross-validate bioactivity data with orthogonal assays and independent replicates to mitigate variability.

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